molecular formula C9H8FNO3 B14853154 Methyl 2-acetyl-6-fluoroisonicotinate

Methyl 2-acetyl-6-fluoroisonicotinate

Cat. No.: B14853154
M. Wt: 197.16 g/mol
InChI Key: RPXKOZWOWVCCJL-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-fluoroisonicotinate is a fluorinated pyridine derivative characterized by an acetyl group at the 2-position and a fluorine atom at the 6-position of the isonicotinate backbone. This compound is of significant interest in pharmaceutical and agrochemical research due to the electronic effects imparted by fluorine and the acetyl group, which may enhance metabolic stability, bioavailability, or receptor binding.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

methyl 2-acetyl-6-fluoropyridine-4-carboxylate

InChI

InChI=1S/C9H8FNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3

InChI Key

RPXKOZWOWVCCJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-fluoroisonicotinate typically involves the esterification of 2-acetyl-6-fluoroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-6-fluoroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6-fluoroisonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Storage Conditions Key Applications/Properties
Methyl 2-acetyl-6-fluoroisonicotinate* Acetyl (2), F (6) C₉H₈FNO₃ ~213.17 Likely 2–8°C† Pharmaceutical intermediates, prodrugs
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate Difluoromethyl (2), Methoxy (6) C₉H₉F₂NO₃ 217.17 2–8°C Agrochemicals, fluorinated building blocks
Methyl shikimate Cyclohexene backbone C₈H₁₂O₅ 200.18 Not specified Natural product isolation, NMR/IR reference
Sandaracopimaric acid methyl ester Diterpenoid ester C₂₁H₃₂O₂ 316.48 Not specified Resin analysis, natural product chemistry

*Note: Data for this compound are inferred from structural analogs. †Fluorinated compounds often require refrigerated storage to prevent degradation.

Key Comparisons:

(A) Substituent Effects
  • Fluorine vs. This may enhance metabolic stability in biological systems.
  • Acetyl vs. Difluoromethyl : The acetyl group at position 2 introduces a reactive ketone moiety, which may act as a prodrug feature (e.g., undergoing hydrolysis in vivo). In contrast, the difluoromethyl group in the analog is more chemically inert, favoring stability in agrochemical applications .
(B) Spectral and Analytical Data
  • NMR/IR : The acetyl group in this compound would exhibit a carbonyl stretch near 1700 cm⁻¹ in FTIR, similar to methyl shikimate’s ester carbonyl peak . Fluorine’s electron-withdrawing effect would deshield adjacent protons in ¹H NMR, as seen in other fluorinated pyridines.
  • HPLC : Retention times would differ significantly from methyl shikimate due to the fluorinated aromatic system, which increases hydrophobicity .

(A) Pharmaceutical Relevance

Fluorinated pyridines like this compound are explored as kinase inhibitors or antimicrobial agents due to fluorine’s ability to modulate pKa and lipophilicity. The acetyl group could serve as a prodrug, as seen in antiviral agents (e.g., oseltamivir derivatives) .

(B) Agrochemical Potential

Comparisons to Methyl 2-(difluoromethyl)-6-methoxyisonicotinate suggest utility in herbicide design, where fluorine enhances membrane permeability and target binding.

(C) Analytical Challenges

The absence of direct chromatographic data for this compound underscores the need for method optimization, as seen in diterpenoid methyl ester analyses via GC and HPLC .

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